1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, nucleophiles
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-aminophenyl)urea
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 5-Benzyl-1,3,4-thiadiazole-2-amine and 4-nitrophenyl isocyanate
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its biological activity.
Agriculture: As a pesticide or herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
- 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
Uniqueness
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the nitro group and the thiadiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-12-6-8-13(9-7-12)21(23)24)18-16-20-19-14(25-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCOKBWLVZQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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